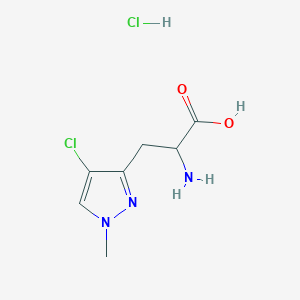
2-アミノ-3-(4-クロロ-1-メチル-1H-ピラゾール-3-イル)プロパン酸塩酸塩
説明
2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H11Cl2N3O2 and its molecular weight is 240.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、様々な微生物感染症の治療における可能性について研究されています。 抗菌剤としての有望な特性を示しており、これは他の抗菌作用や抗真菌作用を示す複素環化合物との構造的類似性によるものです 。これは、耐性菌や真菌の治療のための新しい薬剤の開発につながる可能性があります。
リーシュマニア症およびマラリアに対する応用
研究によると、この化合物の誘導体は、リーシュマニア症やマラリアに対して著しい効果を示す可能性があります 。これらの病気は原虫寄生虫によって引き起こされ、化合物がその成長を阻害する能力は、より効果的な治療法の開発に不可欠となる可能性があります。
抗腫瘍特性
この化合物の構造的特徴は、抗腫瘍活性を有する薬剤の合成に役立つ可能性を示唆しています。 多くの抗癌剤に共通する複素環コアは、癌細胞の増殖を阻害する可能性があります 。
抗炎症作用および鎮痛効果
ピラゾール部分の存在により、この化合物は抗炎症作用と鎮痛作用を示す可能性があります。 ピラゾール誘導体は、炎症反応を調節することが知られており、痛みと炎症を緩和することができます 。
酵素阻害
この化合物は、酵素阻害剤の開発のためのリード構造として役立ちます。 酵素、特に病気の過程に関与する酵素との相互作用は、代謝性疾患を含む様々な病状の治療に利用することができます 。
化学合成と創薬
この化合物のユニークな構造は、化学合成における貴重な合成子となっています。これは、潜在的な薬理学的用途を持つ幅広い誘導体の作成に使用することができます。 創薬における役割は、特に多くの治療薬の構成要素であるイミダゾール環を含む薬剤の合成において重要です 。
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds can bind to their targets and induce changes that affect the function of the target .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various biological activities .
Action Environment
It’s known that factors such as temperature, ph, and light can affect the stability and efficacy of similar compounds .
生物活性
2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Notably, it has shown significant inhibition of tryptophan hydroxylase (TPH1), an enzyme crucial in serotonin biosynthesis. The inhibition rate observed was approximately 64% at a concentration of 100 µM, indicating a strong potential for modulating serotonin levels in the central nervous system (CNS) .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the core structure can significantly influence the biological activity of derivatives. For instance, substituents at the para position on the phenyl ring enhance interactions with catalytic residues in TPH1, improving inhibitory potency. The binding free energy predicted for optimal compounds was around -14.33 kcal/mol, demonstrating favorable interactions with key residues such as Arg257 and Thr265 .
Biological Evaluations
A summary of biological evaluations for various derivatives of the compound is presented in Table 1 below:
| Compound ID | Inhibition (%) at 100 µM | Key Interactions |
|---|---|---|
| Compound 6 | 64% | Arg257, Thr265 |
| Compound 9a | >60% | Gly333, Ser335 |
| Compound 18i | Optimal | Phe241, Glu317 |
Table 1: Inhibition activity of selected derivatives against TPH1 .
Case Studies
Several studies have highlighted the therapeutic potential of this compound class:
- Case Study 1 : A study evaluated the effects of the compound on serotonin levels in animal models. Results indicated that administration led to increased serotonin concentrations in the brain, suggesting potential applications in treating mood disorders.
- Case Study 2 : Another investigation focused on the neuroprotective effects of related pyrazole derivatives. It was found that these compounds could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Pharmacological Implications
The biological activity observed suggests that 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride could serve as a lead compound for developing new antidepressant or anxiolytic medications. Its ability to inhibit TPH1 presents a novel approach to modulating serotonergic transmission.
特性
IUPAC Name |
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNXTRNMRQAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















